![molecular formula C24H26N4O2 B7708320 N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a sec-butyl group, a methyl group, and a p-tolyloxyacetamide moiety. Due to its intricate structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the construction of the pyrazoloquinoline core. This can be achieved through a cyclization reaction between an appropriate hydrazine derivative and a quinoline precursor under acidic or basic conditions.
Introduction of the sec-Butyl and Methyl Groups: The sec-butyl and methyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazoloquinoline core, followed by the addition of the appropriate alkyl halides.
Attachment of the p-Tolyloxyacetamide Moiety: The final step involves the coupling of the pyrazoloquinoline derivative with p-tolyloxyacetic acid or its activated ester (e.g., p-tolyloxyacetyl chloride) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrazoloquinoline core or the p-tolyloxyacetamide moiety, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd-C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), and sulfonating agents (SO₃/H₂SO₄) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone, while reduction of the pyrazoloquinoline core could produce a dihydropyrazoloquinoline derivative.
科学研究应用
N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a probe for biological pathways.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism by which N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its pyrazoloquinoline core and p-tolyloxyacetamide moiety. These interactions may modulate the activity of the targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(phenoxy)acetamide
- N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(methoxy)acetamide
- N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(ethoxy)acetamide
Uniqueness
Compared to similar compounds, N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is unique due to the presence of the p-tolyloxy group, which may confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific research applications.
属性
IUPAC Name |
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-17(4)28-24-20(13-18-12-16(3)8-11-21(18)25-24)23(27-28)26-22(29)14-30-19-9-6-15(2)7-10-19/h6-13,17H,5,14H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLUFLBBXIRDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
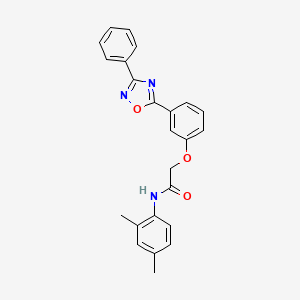
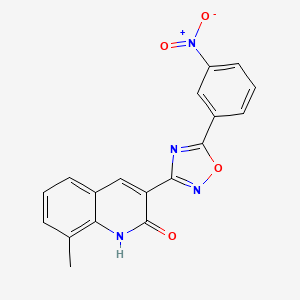
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B7708271.png)
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)
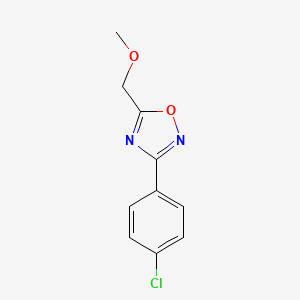
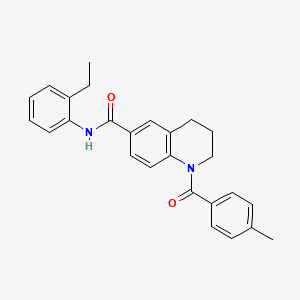
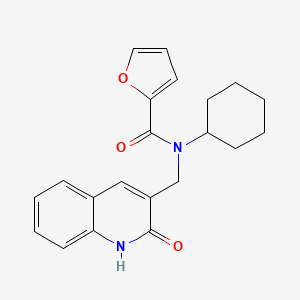
![7-METHYL-3-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL](/img/structure/B7708299.png)
![N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7708303.png)
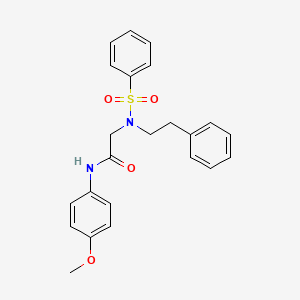
![(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7708318.png)
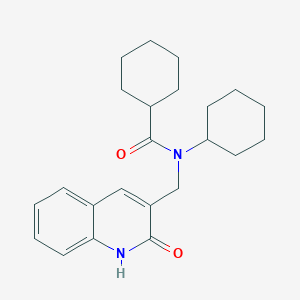
![N-(4-CHLORO-2-METHYLPHENYL)-1-{N'-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE](/img/structure/B7708329.png)
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
